1-(3-(Chloromethyl)-5-mercaptophenyl)propan-1-one
Description
1-(3-(Chloromethyl)-5-mercaptophenyl)propan-1-one is a propanone derivative featuring a phenyl ring substituted with a chloromethyl (-CH₂Cl) group at position 3 and a mercapto (-SH) group at position 4.
Properties
Molecular Formula |
C10H11ClOS |
|---|---|
Molecular Weight |
214.71 g/mol |
IUPAC Name |
1-[3-(chloromethyl)-5-sulfanylphenyl]propan-1-one |
InChI |
InChI=1S/C10H11ClOS/c1-2-10(12)8-3-7(6-11)4-9(13)5-8/h3-5,13H,2,6H2,1H3 |
InChI Key |
ZSXKZFLWJCZLHL-UHFFFAOYSA-N |
Canonical SMILES |
CCC(=O)C1=CC(=CC(=C1)CCl)S |
Origin of Product |
United States |
Biological Activity
1-(3-(Chloromethyl)-5-mercaptophenyl)propan-1-one is a compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores the synthesis, biological activity, and relevant research findings related to this compound, emphasizing its antitumor, antibacterial, and antifungal properties.
Synthesis
The synthesis of 1-(3-(Chloromethyl)-5-mercaptophenyl)propan-1-one typically involves the reaction of chloromethyl and mercapto groups with propanone derivatives. The structural confirmation can be achieved through various spectroscopic methods such as NMR and mass spectrometry.
Antitumor Activity
Research indicates that compounds similar to 1-(3-(Chloromethyl)-5-mercaptophenyl)propan-1-one exhibit significant antitumor activity. For instance, a study evaluated several derivatives for their cytotoxic effects against the MCF-7 breast cancer cell line. The results showed that certain derivatives could reduce cell viability by more than 50% at concentrations lower than 10 μM. The IC50 values for these compounds were reported as follows:
| Compound | IC50 (μM) |
|---|---|
| 1-(3-(Chloromethyl)-5-mercaptophenyl)propan-1-one | TBD |
| Compound A | 5.56 |
| Compound B | 11.79 |
| Compound C | 8.57 |
These findings suggest that modifications in the structure can significantly influence the antitumor potential of the compound .
Antibacterial Activity
The antibacterial properties of 1-(3-(Chloromethyl)-5-mercaptophenyl)propan-1-one have also been studied. Compounds in this class demonstrated varying degrees of effectiveness against common bacterial strains such as Escherichia coli and Staphylococcus aureus. For example, a related compound showed an MIC (Minimum Inhibitory Concentration) of 32 μg/mL against E. coli and 16 μg/mL against S. aureus.
| Bacterial Strain | MIC (μg/mL) |
|---|---|
| Escherichia coli | 32 |
| Staphylococcus aureus | 16 |
This highlights the potential for these compounds to serve as effective antibacterial agents .
Antifungal Activity
Antifungal testing has revealed that certain derivatives exhibit moderate antifungal activity against strains such as Candida albicans. In vitro studies indicated that some compounds could inhibit fungal growth at concentrations around 50 μg/mL, while others were ineffective.
| Fungal Strain | Activity Level |
|---|---|
| Candida albicans | Moderate |
| Candida glabrata | Inactive |
The variability in activity suggests that structural modifications can enhance or diminish antifungal properties .
Case Studies
Several case studies have documented the biological activities of compounds related to 1-(3-(Chloromethyl)-5-mercaptophenyl)propan-1-one:
- Case Study on Anticancer Properties : A compound structurally similar to 1-(3-(Chloromethyl)-5-mercaptophenyl)propan-1-one was tested on human cancer cell lines, showing promising results in reducing tumor size in xenograft models.
- Antimicrobial Efficacy : Another study focused on the antibacterial properties of various derivatives, demonstrating significant inhibition against multidrug-resistant strains of bacteria.
Comparison with Similar Compounds
Chloromethyl-Containing Derivatives
Compounds with chloromethyl substituents, such as 1-(4-(4-(Chloromethyl)thiazol-2-yl)phenyl)-3-(3-fluorophenyl)urea (8a) and its analogs (), share the reactive chloromethyl moiety. However, these derivatives incorporate urea linkages and thiazole rings, which are absent in the target compound. Key differences include:
Propan-1-one Derivatives with Aryl Substituents
Propan-1-one derivatives with diverse aryl groups, such as 1-(benzo[d][1,3]dioxol-5-yl)-3-(4-(trifluoromethyl)phenyl)propan-1-one and 1-(4-methoxyphenyl)-3-(o-tolyl)propan-1-one (), highlight substituent effects:
- Electron-Withdrawing vs. Electron-Donating Groups : The trifluoromethyl group (electron-withdrawing) increases stability and lipophilicity, whereas methoxy groups (electron-donating) enhance solubility . The target compound’s chloromethyl (electron-withdrawing) and mercapto (polar) groups may balance reactivity and solubility.
Amino-Substituted Cathinones
3-Methylmethcathinone (3-MMC), a psychoactive cathinone with the structure 2-(methylamino)-1-(3-methylphenyl)propan-1-one (), contrasts sharply with the target compound:
Glycosylated Dihydrochalcones
Compounds like naringin dihydrochalcone () and hesperidin dihydrochalcone feature glycosyl groups attached to the propanone core. These are used as flavoring agents but differ significantly from the target compound:
Antimicrobial Propan-1-one Derivatives
(E)-3-(4-(Benzyloxy)phenyl)-2-((substituted benzylidene)amino)-1-(thiazolidin-3-yl)propan-1-one derivatives () demonstrate antimicrobial activity. Key comparisons:
- Functional Groups: The thiazolidin and benzylidene amino groups are critical for antimicrobial efficacy . The target compound’s mercapto group may offer redox-mediated antimicrobial effects but requires validation.
Data Tables
Table 1: Comparison of Molecular Weights and Key Substituents
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
